REACTION_CXSMILES
|
[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]2[C:13]([O:15]C(=O)[NH:17][C:11]2=[CH:10][CH:9]=1)=[O:14])(=[O:7])=[O:6])([CH3:3])[CH3:2].[Cl:20]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:20][C:11]1[CH:10]=[CH:9][C:8]([S:5](=[O:7])(=[O:6])[NH:4][CH:1]([CH3:3])[CH3:2])=[CH:19][C:12]=1[C:13]([OH:15])=[O:14].[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([NH2:17])=[CH:10][CH:9]=1)(=[O:7])=[O:6])([CH3:3])[CH3:2]
|
Name
|
5-(N-Isopropylsulfamoyl)-isatoic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(NC(C)C)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]2[C:13]([O:15]C(=O)[NH:17][C:11]2=[CH:10][CH:9]=1)=[O:14])(=[O:7])=[O:6])([CH3:3])[CH3:2].[Cl:20]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:20][C:11]1[CH:10]=[CH:9][C:8]([S:5](=[O:7])(=[O:6])[NH:4][CH:1]([CH3:3])[CH3:2])=[CH:19][C:12]=1[C:13]([OH:15])=[O:14].[CH:1]([NH:4][S:5]([C:8]1[CH:19]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([NH2:17])=[CH:10][CH:9]=1)(=[O:7])=[O:6])([CH3:3])[CH3:2]
|
Name
|
5-(N-Isopropylsulfamoyl)-isatoic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(NC(C)C)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |